

Comparative Cross-Reactivity Analysis of 1-Benzylpiperidine Derivatives

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Compound of Interest

Compound Name: 4-(Aminomethyl)-1-benzylpiperidin-4-ol

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This guide provides a comparative analysis of the cross-reactivity of compounds structurally related to **4-(Aminomethyl)-1-benzylpiperidin-4-ol**. While specific experimental data for **4-(Aminomethyl)-1-benzylpiperidin-4-ol** is not publicly available, the extensive research on the 1-benzylpiperidine scaffold allows for a robust predictive assessment of its likely off-target interactions. This document summarizes key findings from published literature, presenting quantitative data, detailed experimental protocols, and relevant biological pathways to inform early-stage drug development and lead optimization efforts.

The 1-benzylpiperidine moiety is a well-established pharmacophore known to interact with a range of neurological targets. The data presented herein focuses on the most frequently observed off-target interactions for this class of compounds, namely sigma receptors, cholinesterases, and monoamine oxidases.

Quantitative Cross-Reactivity Data

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of various 1-benzylpiperidine derivatives at key off-target sites. This data is compiled from multiple independent research publications and serves to illustrate the potential for cross-reactivity within this chemical series.

Table 1: Sigma Receptor ($\sigma 1$ and $\sigma 2$) Binding Affinity of Selected 1-Benzylpiperidine Derivatives

Compound	$\sigma 1$ Ki (nM)	$\sigma 2$ Ki (nM)	Selectivity ($\sigma 2/\sigma 1$)
1-Benzyl-4-(2-aminoethyl)-2-phenylpiperidine derivative	1.8	150	83.3
2-{{2-(1-Benzylpiperidin-4-yl)ethyl}amino}pyridine -3,5-dicarbonitrile derivative	7.57	>10,000	>1321
N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide	4.6	56	12.2
Aralkyl derivative of 4-benzylpiperidine	2.5	22.5	9

Data compiled from multiple sources, including studies on $\sigma 1$ receptor ligands and radiopharmaceutical development.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Cholinesterase (AChE and BuChE) Inhibition by Selected 1-Benzylpiperidine Derivatives

Compound	AChE IC ₅₀ (nM)	BuChE IC ₅₀ (nM)	Selectivity (BuChE/AChE)
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzyl]methylamino)ethyl]piperidine	0.56	>10,000	>17,857
1-Benzylpiperidine-phenylacetate derivative	28,000	>500,000	>17.8
1-Benzoylpiperidine derivative	>500,000	6,160	-

Data extracted from studies on novel anti-acetylcholinesterase agents and dual-target inhibitors.[5][6]

Table 3: Monoamine Oxidase (MAO-A and MAO-B) Inhibition by Selected 1-Benzylpiperidine Derivatives

Compound	MAO-A IC ₅₀ (μM)	MAO-B IC ₅₀ (μM)
Benzylpiperidine-derived hydrazone (Compound 15)	0.108	-
Benzylpiperidine-derived hydrazone (Compound 4)	-	0.057
Benzylpiperidine-isatin hybrid (Compound 8)	2.55	1.47

This data is derived from research on dual inhibitors of monoamine oxidases and acetylcholinesterase.[7]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the assessment of cross-reactivity for 1-benzylpiperidine derivatives.

Radioligand Binding Assays for Sigma Receptors

Objective: To determine the binding affinity of a test compound for $\sigma 1$ and $\sigma 2$ receptors.

Materials:

- Membrane preparations from guinea pig brain or cultured cells expressing the receptor of interest.
- Radioligand: For $\sigma 1$, [3 H]-(+)-pentazocine; for $\sigma 2$, [3 H]-DTG in the presence of a masking concentration of (+)-pentazocine.
- Non-specific binding control: Haloperidol.
- Assay buffer: Tris-HCl.
- 96-well microplates.
- Scintillation counter.

Procedure:

- A constant concentration of the radioligand and varying concentrations of the test compound are added to the wells of a microplate.
- The reaction is initiated by the addition of the membrane preparation.
- The plates are incubated, typically for 120 minutes at room temperature, with shaking.[\[2\]](#)
- The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
- The filters are washed with ice-cold buffer.
- The radioactivity retained on the filters is measured by liquid scintillation counting.

- The K_i values are calculated from the IC_{50} values using the Cheng-Prusoff equation.

Enzyme Inhibition Assays for Cholinesterases (Ellman's Method)

Objective: To measure the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity.

Materials:

- Purified AChE (from electric eel) and BuChE (from equine serum).
- Substrate: Acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BuChE).
- Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
- Phosphate buffer.
- 96-well microplate reader.

Procedure:

- The test compound is pre-incubated with the enzyme (AChE or BuChE) in phosphate buffer in a 96-well plate.
- The reaction is initiated by the addition of the substrate (acetylthiocholine or butyrylthiocholine) and DTNB.
- The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.
- The absorbance of the yellow product is measured kinetically at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
- The rate of reaction is determined, and the percent inhibition by the test compound is calculated.

- IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the test compound concentration.[6][8]

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory activity of a test compound against MAO-A and MAO-B.

Materials:

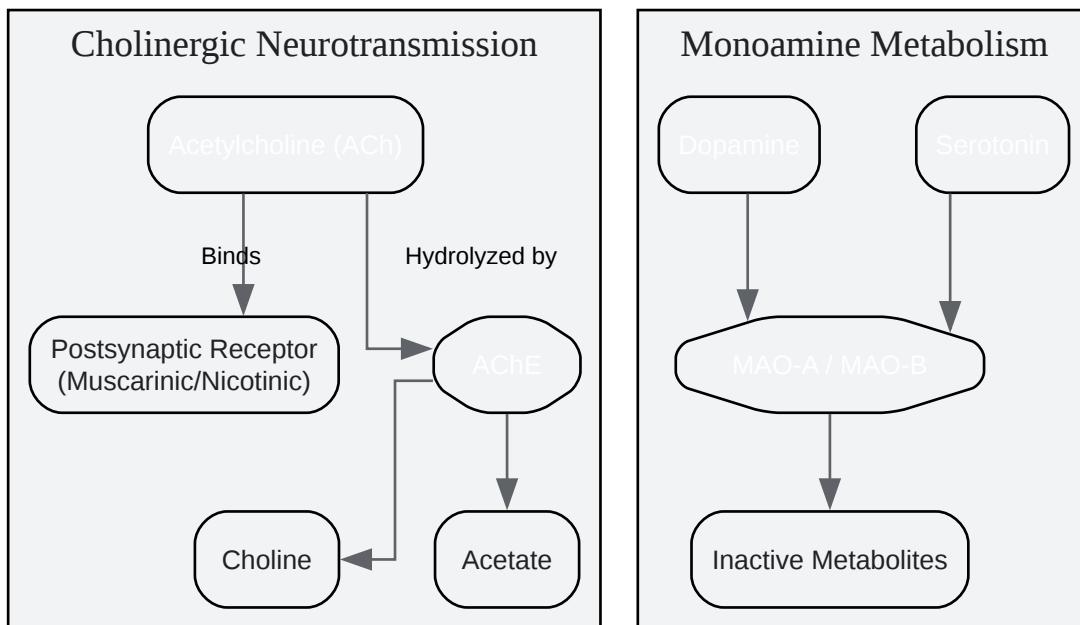
- Recombinant human MAO-A and MAO-B enzymes.
- Substrate: A suitable substrate such as kynuramine or tyramine.
- Amplex® Red reagent and horseradish peroxidase (for a fluorescence-based assay).
- Phosphate buffer.
- 96-well microplate fluorometer.

Procedure:

- The test compound is pre-incubated with the MAO-A or MAO-B enzyme in a phosphate buffer.
- The reaction is initiated by the addition of the substrate.
- In a coupled enzyme reaction, the H₂O₂ produced by the MAO reaction reacts with Amplex® Red in the presence of horseradish peroxidase to generate the fluorescent product, resorufin.
- The fluorescence is measured over time using a microplate fluorometer.
- The rate of reaction is calculated, and the percent inhibition is determined for each concentration of the test compound.
- IC₅₀ values are calculated from the dose-response curves.[8]

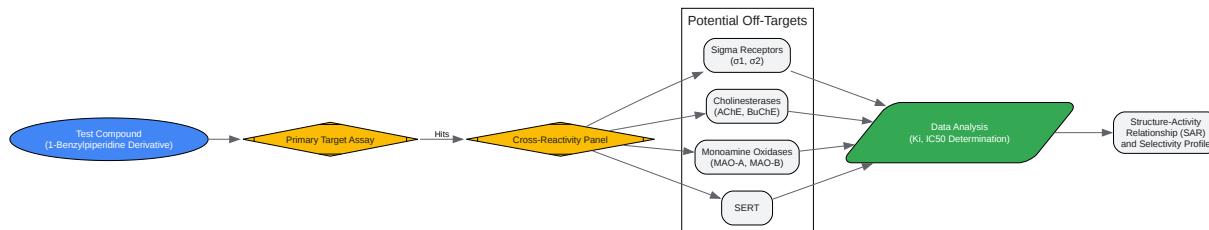
Visualizations

The following diagrams illustrate key biological pathways and a typical experimental workflow for cross-reactivity screening.



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Caption: Key neurotransmitter pathways potentially modulated by 1-benzylpiperidine derivatives.



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Caption: General experimental workflow for assessing the cross-reactivity of a test compound.

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